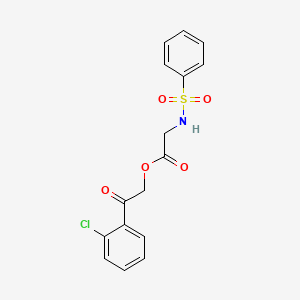
1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Pyrimidine derivatives are of significant interest in various scientific and industrial domains due to their diverse biological activities and applications in materials science. The compound , featuring both ethoxy and methoxybenzylidene substituents on a pyrimidinetrione core, may exhibit unique properties worth exploring.
Synthesis Analysis
Pyrimidine derivatives are typically synthesized through cyclization reactions and subsequent functional group modifications. For instance, the synthesis of similar pyrimidine compounds involves alkylation or cyclization processes, followed by reactions with suitable reagents to introduce specific substituents or functional groups (Hocková et al., 2003). The synthesis pathway for "1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione" could involve a similar strategy, starting from appropriate pyrimidine precursors and employing selective alkylation and condensation steps.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The planarity of the pyrimidine ring and the angles between substituent planes significantly influence the compound's physical and chemical properties. For example, (Akkurt et al., 2003) revealed the slight nonplanarity of a related pyrimidine ring and the specific dihedral angles formed with phenyl rings, affecting its intermolecular interactions and stability.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the nature of their substituents and reaction conditions. The presence of ethoxy and methoxybenzylidene groups may influence the compound's reactivity towards different reagents and conditions, potentially yielding a range of derivatives with varied properties.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. For instance, the introduction of methoxy and ethoxy groups could affect the compound's solubility in organic solvents and its melting point, due to alterations in molecular packing and intermolecular forces (Nagarajaiah & Begum, 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities. The synthesis of these compounds often involves the reaction of different chemical groups to yield novel pyrimidine, pyrazolo[1,5-a]pyrimidines, and related derivatives. These synthesized compounds are characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014). Similarly, novel oxo pyrimido pyrimidines and their derivatives have been synthesized, showing the compound's potential in creating a variety of structurally diverse molecules (Jadhav, A. Jadhav, Kale, & Sirsat, 2022).
Antimicrobial and Antiviral Activity
Research has also explored the antimicrobial and antiviral potentials of pyrimidine derivatives. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents, indicating their utility in medical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis and evaluation of imidazole derivatives with antimycobacterial activity further demonstrate the compound's relevance in addressing infectious diseases (Miranda & Gundersen, 2009).
Cytotoxic Activity
Some studies focus on the cytotoxic activity of pyrimidine derivatives against various cancer cell lines, offering insights into their potential therapeutic applications. For example, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines highlight the anticancer properties of these compounds (Hassan, Hafez, Osman, & Ali, 2015).
Antihypertensive Potential
The antihypertensive potential of selected pyrimidine derivatives has been investigated, revealing their effectiveness in managing hypertension through various mechanistic pathways. This underscores the compound's role in cardiovascular research (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).
Propriétés
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-15-10-8-14(9-11-15)22-19(24)16(18(23)21-20(22)25)12-13-6-4-5-7-17(13)26-2/h4-12H,3H2,1-2H3,(H,21,23,25)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDMJPZVARSEFD-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4619040.png)
![2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619052.png)
![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)
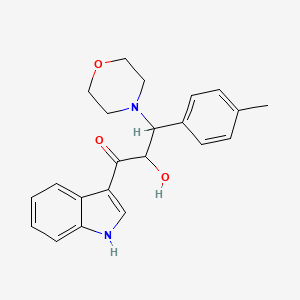
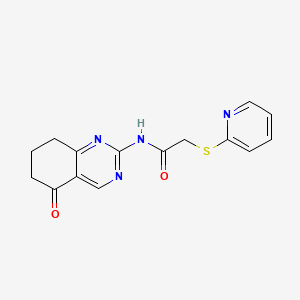
![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)
![4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride](/img/structure/B4619088.png)
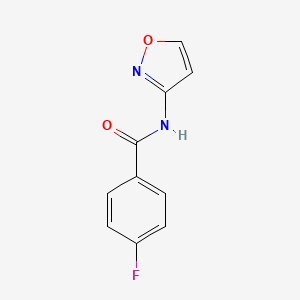
![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)
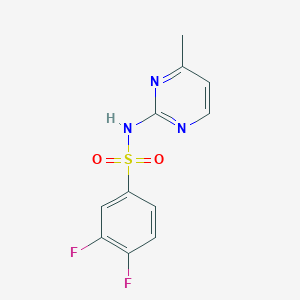
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)

